Product packaging for 3-(Boc-amino)pentanoic acid(Cat. No.:CAS No. 557091-78-8)

3-(Boc-amino)pentanoic acid

Cat. No.: B1318207
CAS No.: 557091-78-8
M. Wt: 217.26 g/mol
InChI Key: RJCHFHWEJSMOJW-UHFFFAOYSA-N
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Description

Overview of β-Amino Acid Structural Classes and Their Role in Organic Chemistry

β-amino acids can be classified based on the substitution pattern on their carbon backbone. ontosight.ai They can be mono-substituted, di-substituted, or poly-substituted, leading to a greater number of possible isomers compared to α-amino acids. This structural diversity makes them valuable building blocks in organic synthesis. acs.org In synthetic chemistry, β-amino acids are utilized in the construction of complex molecules and peptidomimetics, which are compounds that mimic the structure and function of peptides. hilarispublisher.com The synthesis of β-amino acids can be achieved through various methods, including the Mannich reaction, Arndt-Eistert reaction, and asymmetric synthesis, which allows for the creation of specific stereoisomers. acs.orgunivie.ac.at

The unique structure of β-amino acids also allows for the formation of stable secondary structures in peptides, known as β-peptides. hilarispublisher.com These β-peptides can adopt helical, sheet, and turn conformations, similar to α-peptides, but with increased stability against enzymatic degradation. hilarispublisher.comresearchgate.net

Importance of Non-Natural Amino Acids as Chiral Building Blocks and Molecular Scaffolds

Non-natural amino acids, including β-amino acids, are not found in the genetic code of organisms but are crucial in modern chemistry and drug discovery. qyaobio.comrsc.org They serve as chiral building blocks, providing a source of chirality and dense functionality in the synthesis of new molecules. bioascent.com The incorporation of these amino acids into peptides and other compounds can lead to enhanced properties such as increased stability, improved receptor binding, and modified biological activity. qyaobio.comsigmaaldrich.com

These amino acids are used to create diverse molecular scaffolds, which are the core structures of new chemical entities. qyaobio.comsigmaaldrich.com By using non-natural amino acids, chemists can design and synthesize novel compounds with tailored properties for various applications, from new therapeutic agents to advanced materials. sigmaaldrich.com The ability to create a vast array of structural elements from these building blocks is a significant driver in the development of new drugs and functional materials. sigmaaldrich.com

Therapeutic Relevance of β-Amino Acids and Their Derivatives

The unique structural and chemical properties of β-amino acids and their derivatives have made them a focus of considerable attention in medicinal chemistry. hilarispublisher.comresearchgate.net Their incorporation into peptides can enhance stability against breakdown by enzymes, improve potency, and alter pharmacokinetic profiles. hilarispublisher.comnumberanalytics.com This has led to their use in the development of new drugs with potential applications in various therapeutic areas.

Derivatives of β-amino acids have shown promise in several fields of medicine:

Antimicrobial Therapy: Peptides containing β-amino acids have demonstrated antimicrobial activity. numberanalytics.com

Cancer Therapy: Certain β-amino acid derivatives have been investigated for their potential as anticancer agents. numberanalytics.comhilarispublisher.com

Neurological Disorders: Due to their ability to modulate neurotransmitter activity, β-amino acids have been studied for their potential in treating neurological conditions. numberanalytics.com

Other Therapeutic Uses: Research has also explored their use as hypoglycemic, antiketogenic, and antifungal agents. hilarispublisher.comhilarispublisher.com

The ability of β-amino acid-containing peptides to form stable, predictable structures also makes them valuable tools for targeting specific biological interactions, such as protein-protein interfaces, which are often implicated in disease. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B1318207 3-(Boc-amino)pentanoic acid CAS No. 557091-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCHFHWEJSMOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557091-78-8
Record name 3-tert-Butoxycarbonylamino-pentanoic acid
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Synthesis Methodologies for 3 Boc Amino Pentanoic Acid and Its Derivatives

General Strategies for Boc-Protection of Amino Groups

The introduction of the Boc protecting group is a fundamental transformation in organic synthesis, serving to temporarily block the reactivity of an amine functional group. mychemblog.com This protection allows for subsequent chemical modifications at other sites of the molecule that would otherwise be incompatible with a free amine. mychemblog.comwikipedia.org The Boc group is favored for its stability under a wide range of non-acidic conditions and the relative ease of its removal using mild acids. wikipedia.orgamericanpeptidesociety.org

Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and versatile method for the N-tert-butyloxycarbonylation of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.orgthermofisher.in This reagent reacts with amines to form N-tert-butoxycarbonyl derivatives, or Boc-protected amines. wikipedia.org The resulting carbamate (B1207046) is stable towards most nucleophiles and bases, which allows for orthogonal protection strategies with groups like Fmoc (fluorenylmethyloxycarbonyl) that are base-labile. wikipedia.orgorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate group, which subsequently decomposes into carbon dioxide and tert-butoxide. commonorganicchemistry.com

Boc protection using Boc₂O can be effectively carried out under both aqueous and anhydrous conditions. organic-chemistry.org

Aqueous Conditions: The reaction is often performed in water or a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane. fishersci.co.uktandfonline.com A base such as sodium bicarbonate or sodium hydroxide (B78521) is typically added to neutralize the in situ generated acid and drive the reaction to completion. wikipedia.orgfishersci.co.ukchemicalbook.com The use of water as a solvent is considered a green chemistry approach. tandfonline.com Some procedures utilize a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base. fishersci.co.uk

Anhydrous Conditions: In the absence of water, the reaction is commonly conducted in organic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or THF. mychemblog.comfishersci.co.uk A non-nucleophilic organic base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) is often employed to facilitate the reaction. mychemblog.comcommonorganicchemistry.com While strictly anhydrous conditions are not always necessary, as Boc₂O reacts much faster with amines than with residual moisture, using dry solvents can be beneficial, especially when dealing with sensitive substrates. chemicalforums.com It has been noted that for some substrates, particularly aminoglycosides, a mixture of water, methanol, and triethylamine can lead to high yields. wordpress.com

To enhance the efficiency and selectivity of the Boc protection, various catalytic systems have been developed.

Ionic Liquids: 1-Alkyl-3-methylimidazolium-based ionic liquids have been shown to catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The ionic liquid is thought to activate the Boc₂O electrophilically through hydrogen bonding. organic-chemistry.org

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP can serve as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of a wide range of amines. organic-chemistry.org This method is efficient and allows for the recycling of the catalyst. organic-chemistry.org

Perchloric Acid on Silica Gel (HClO₄-SiO₂): This solid-supported acid is an efficient, inexpensive, and reusable catalyst for the chemoselective N-Boc protection of amines at room temperature under solvent-free conditions. organic-chemistry.org

Other Catalysts: Other catalysts reported to be effective for this transformation include iodine, zinc acetate, sulfonated reduced graphene oxide, and copper iodide nanoparticles. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comniscair.res.in These catalysts often allow for milder reaction conditions, shorter reaction times, and solvent-free procedures. organic-chemistry.orgniscair.res.in

Use of Active Esters and Other Boc Derivatives (e.g., Boc-ONH₂, Boc-N₃)

While Boc₂O is the most prevalent reagent, other Boc-donating compounds can also be employed for the protection of amines. organic-chemistry.org

Active Esters: Active esters of N-alkoxycarbonyl amino acids are prepared by activating the carboxylic acid and then reacting it with a hydroxy compound. thieme-connect.de These activated esters can then react with amines to form the Boc-protected product. thieme-connect.dersc.org Examples of activating moieties include 4-nitrophenyl, pentachlorophenyl, and succinimido groups. thieme-connect.de

Other Derivatives: Reagents such as Boc-ONH₂ (N-(tert-Butoxycarbonyloxy)amine) and Boc-N₃ (tert-Butyl azidoformate) are also capable of introducing the Boc group onto an amine. organic-chemistry.org Stable benzotriazole (B28993) derivatives of Boc have also been developed for the protection of various amines, including amino acids, in good yields. organic-chemistry.org

Stereoselective Synthesis of 3-(Boc-amino)pentanoic acid

The synthesis of enantiomerically pure this compound is of significant interest, particularly for its use as a chiral building block in the development of pharmaceuticals. sigmaaldrich.comresearchgate.net Stereoselective synthesis aims to produce a single enantiomer of the target molecule.

Enzymatic Reduction Approaches

Enzymatic methods are increasingly utilized in organic synthesis due to their high stereoselectivity and mild reaction conditions. Biocatalytic reduction is a powerful tool for establishing stereocenters.

Enzymatic Kinetic Resolution: In the context of synthesizing derivatives of this compound, enzymatic kinetic resolution can be a key step. For instance, in the synthesis of a related compound, (2S,3R,4R)-4,5-dihydroxyisoleucine, an acylase is used for the kinetic resolution of a diastereomeric mixture. google.com The enzyme selectively deprotects one enantiomer, allowing for the separation of the two. google.com

Enzymatic Reduction of Keto Esters: The stereoselective reduction of a keto group to a hydroxyl group is a common strategy. For example, the synthesis of a key intermediate for Atorvastatin involves the ketoreductase-catalyzed conversion of a 4-chloro-3-ketobutyric acid derivative to the corresponding (S)-4-chloro-3-hydroxybutyric acid derivative. mdpi.com Similarly, in the synthesis of an HIV protease inhibitor, a diastereoselective reduction of a (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid derivative is achieved using various microbial strains to yield the corresponding (1S,2R)-hydroxy compound with high diastereomeric purity and enantiomeric excess. mdpi.com These examples highlight the potential of enzymatic reduction to create specific stereoisomers of hydroxy- and amino-acid derivatives.

Use of Whole Cells (e.g., Hansenula anomala, Hansenula silvicola)

Whole-cell biocatalysis has been demonstrated as an effective method for the stereoselective reduction of β-keto esters, which are key intermediates in the synthesis of β-hydroxy amino acids. While not directly applied to this compound, studies on analogous compounds highlight the potential of this methodology. For instance, the enzymatic reduction of N-Boc-4S-amino-3-oxo-5-phenylpentanoic acid methyl ester has been investigated using the yeast strains Hansenula anomala and Hansenula silvicola. thieme-connect.comresearchgate.net

When using whole cells of H. anomala, a complete conversion of the starting material was achieved, yielding the corresponding (3S, 4S)-statin analogue with a diastereomeric excess (d.e.) of 88%. thieme-connect.comresearchgate.net In contrast, H. silvicola showed poor conversion rates when whole cells were used. thieme-connect.comresearchgate.net These findings underscore the species-specific efficiency of whole-cell biotransformations.

NADPH-dependent Oxidoreductases in Stereoselective Transformations

The stereochemical outcome of the whole-cell reductions is dictated by the presence of specific enzymes within the microorganisms. Hansenula anomala possesses two distinct NADPH-dependent oxidoreductases that can be separated to achieve different stereoisomers of the product. thieme-connect.comresearchgate.net One of these enzymes yields the (3S, 4S) stereoisomer, while the other produces the (3R, 4S) stereoisomer, both with a diastereomeric excess greater than 99%. thieme-connect.comresearchgate.net

Interestingly, although whole cells of H. silvicola were less effective, the crude extract exhibited an 80-fold higher specific activity of NADPH-dependent oxidoreductase compared to H. anomala. thieme-connect.comresearchgate.net A single 54 kDa oxidoreductase from H. silvicola was purified and shown to reduce the N-Boc-4S-amino-3-oxo-5-phenylpentanoic acid methyl ester with a 97.4% d.e. thieme-connect.comresearchgate.net These enzymes, which are distinct from commonly known yeast β-ketoester reductases, represent a valuable resource for the stereoselective synthesis of β-hydroxy amino acid derivatives. thieme-connect.comresearchgate.net The regeneration of the costly NADPH cofactor is a crucial aspect of these enzymatic reductions. fluorochem.co.uknih.gov

Organocatalytic Mannich-Type Reactions

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of β-amino acids. The Mannich-type reaction, in particular, provides a direct route to these valuable compounds from simple precursors. google.comorganic-chemistry.org This approach involves the addition of an enolate or enolate equivalent to an imine, often catalyzed by a small chiral organic molecule.

A general procedure for the catalytic asymmetric Mannich-type reaction involves reacting an N-protected α-imino ester with a ketone in the presence of an organocatalyst. For example, the reaction of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with a ketone can be catalyzed by a proline-derived catalyst in an anhydrous solvent like DMSO. google.comgoogle.com This type of reaction can produce functionalized γ-keto-α-amino acid derivatives in high yields and with excellent enantioselectivity. google.comgoogle.com While a direct synthesis of this compound via this method is not explicitly reported, the synthesis of precursors such as ethyl (2S)-2-(4-methoxyphenylamino)-4-oxo-pentanoate demonstrates the potential of this methodology. google.comgoogle.com The reaction proceeds under mild conditions and is compatible with a range of substrates. researchgate.netnih.gov

Iodolactonization and Subsequent Derivatization

Iodolactonization is a classic and effective method for the synthesis of lactones from unsaturated carboxylic acids. google.com This intramolecular cyclization, initiated by the electrophilic addition of iodine to a double bond, can be used to introduce functionality in a stereocontrolled manner. A key precursor for applying this methodology to the synthesis of this compound derivatives is 3-(Boc-amino)pent-4-enoic acid. iris-biotech.desquarix.de

The reaction of a γ,δ-unsaturated amino acid, such as N-Cbz-4-pentenoic acid, with iodine in the presence of a silver salt like silver triflate (AgOTf) can lead to the formation of a cis-iodo-lactone with high diastereoselectivity. researchgate.net This iodolactone is a versatile intermediate. The iodine atom can be subsequently displaced by various nucleophiles, or reduced, to afford a range of functionalized β-amino acid derivatives. researchgate.netfu-berlin.de This strategy allows for the stereoselective synthesis of syn-γ-hydroxy-β-amino acids. researchgate.net The application of this sequence to 3-(Boc-amino)pent-4-enoic acid would provide a viable pathway to hydroxylated derivatives of this compound.

Optical Resolution of Racemates

The separation of enantiomers from a racemic mixture, known as optical resolution, is a common strategy for obtaining enantiomerically pure compounds. For β-amino acids and their esters, enzymatic resolution is a particularly attractive method due to its high selectivity and mild conditions.

A patent describes the optical resolution of racemic 3-aminopentanoic acid methyl ester (3-APME) using a bacterial omega-transaminase. google.com Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acceptor. nih.govdiva-portal.org In a resolution process, one enantiomer of the racemic amine is selectively consumed by the enzyme, leaving the other enantiomer in high optical purity. The process can be tailored to obtain either the (R)- or (S)-enantiomer by selecting a transaminase with the appropriate stereopreference. google.comgoogle.com The reaction is typically carried out in a buffered aqueous solution at a controlled temperature and pH, with a suitable amino acceptor like pyruvate. google.com This method allows for the preparation of optically active 3-aminopentanoic acid methyl ester, which can then be N-protected with a Boc group and hydrolyzed to afford enantiomerically pure this compound.

Synthesis of Analogues and Derivatives of this compound

Synthesis of 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester

The β-keto ester, 4-(N-Boc-amino)-3-oxo-pentanoic acid methyl ester, is a valuable synthetic intermediate. researchgate.netdiva-portal.orgwikipedia.org Its synthesis is typically achieved through a multi-step sequence that involves the protection of an amino group followed by ester formation.

A common approach begins with the Boc-protection of the corresponding primary amine precursor. This is generally accomplished by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Subsequently, the carboxylic acid functionality can be esterified. An alternative route involves coupling a Boc-protected amino acid derivative with a β-keto ester precursor under mild acidic or basic conditions. For instance, a reaction analogous to β-keto ester synthesis could involve the reaction of a suitable N-Boc protected amino acid derivative with a reagent like methyl bromoacetate. More advanced one-pot protocols have also been developed to streamline the synthesis by combining the protection and esterification steps.

Synthesis of Boc-(R)-3-amino-5-phenylpentanoic Acid

Boc-(R)-3-amino-5-phenylpentanoic acid is a valuable amino acid derivative utilized in the creation of peptides and pharmaceutical compounds. chemimpex.com Its structure, featuring a Boc protecting group, makes it a stable and soluble component for researchers in drug development and peptide synthesis. chemimpex.com The unique characteristics of this compound allow for selective reactions, enabling its incorporation into diverse peptide sequences, which is vital for developing therapeutic agents. chemimpex.com

Synthesis of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a derivative of threonine. medchemexpress.commedchemexpress.comanjiechem.com The synthesis of this compound generally involves several key steps, starting with commercially available materials like benzyloxy alcohols and protected amino acids. The process includes the protection of the amino group using tert-butoxycarbonyl chloride to prevent undesired reactions. The pentanoic acid backbone is then constructed through a series of alkylation or acylation reactions. smolecule.com

Key reactions for this compound include:

Hydrolysis: The Boc group can be removed under acidic or basic conditions. smolecule.com

Esterification: The carboxylic acid can react with alcohols to form esters. smolecule.com

Amide Formation: The amino group can react with carboxylic acids, a crucial step in peptide synthesis. smolecule.com

Synthesis of 3-N-Boc-Amino-4,4-dimethyl pentanoic acid

3-N-Boc-Amino-4,4-dimethyl pentanoic acid is a chemical compound with a five-carbon chain, a carboxylic acid group, a Boc-protected amino group at the third position, and two methyl groups at the fourth position. lookchem.com It serves as a key intermediate in the pharmaceutical industry for synthesizing various drugs and is also used in the production of specialty chemicals. lookchem.com The Boc-protected amino group facilitates selective reactions, which is essential for creating complex organic molecules. lookchem.com

Synthesis of 3-(Boc-amino)-5-(methylthio)pentanoic acid (Boc-L-β-homomethionine)

3-(Boc-amino)-5-(methylthio)pentanoic acid, also known as Boc-L-β-homomethionine, is a significant amino acid derivative in pharmaceutical research and peptide synthesis. chemimpex.com The Boc protecting group enhances its stability and solubility, making it a crucial building block for developing new therapeutics. chemimpex.com Its structure, which includes a sulfur-containing amino acid, is important for creating peptides with enhanced biological activity. chemimpex.com This compound is characterized by a tert-butoxycarbonyl (Boc) protected amino group and a methylsulfanyl group. cymitquimica.com

Derivatization of Heterocyclic Amino Acid Derivatives

The derivatization of heterocyclic amino acids is a significant area of research, providing access to a wide range of peptidomimetics and glycomimetics. science.gov These derivatives are important for creating foldamers, which are artificial peptides with controlled structures. science.gov The properties of these molecules can be modified by altering ring size, manipulating functional groups, and adjusting the stereochemistry of ring substituents. science.gov

One approach involves the aza-Michael addition of NH-heterocycles to substrates like methyl 2-(azetidin- or oxetan-3-ylidene)acetates to produce new heterocyclic amino acid derivatives. researchgate.net Another method involves the visible-light-assisted coupling of N-protected α-amino acid active esters with substituted 2-isocyanobiphenyls to attach amino acids to phenanthridine (B189435) derivatives. science.gov

Applications in Organic Synthesis and Medicinal Chemistry

Peptide Synthesis

The incorporation of β-amino acids like 3-(Boc-amino)pentanoic acid into peptide chains can impart unique structural and functional properties to the resulting peptides. The Boc protecting group is instrumental in these synthetic strategies, preventing unwanted reactions at the amino group during peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Strategies

In Solid-Phase Peptide Synthesis (SPPS), the Boc protecting group is a cornerstone of one of the two primary strategies. In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, the Boc group provides temporary protection for the N-terminal α-amino group of the growing peptide chain. This group is cleaved at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA). The stability of the Boc group to basic conditions and its facile removal with acid make it a reliable choice for the stepwise assembly of peptides on a solid support. While specific examples detailing the incorporation of this compound are not extensively documented in publicly available research, the general principles of Boc-SPPS would apply. The carboxylic acid moiety of this compound would be activated for coupling to the free amine of the resin-bound peptide.

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragments that are difficult to synthesize on a solid support. In this approach, this compound can be coupled with another amino acid or peptide fragment in a suitable solvent. The Boc group serves to protect the amino functionality while the carboxyl group is activated, commonly using carbodiimide (B86325) reagents, to form the peptide bond. The purification of intermediates after each coupling step is a characteristic feature of this method.

Orthogonal Protection Strategies in Peptide Synthesis

Orthogonal protection strategies are fundamental to the synthesis of complex peptides, allowing for the selective removal of one type of protecting group in the presence of others. The Boc group is a key component of such strategies. It is labile to acid, which allows for its removal without affecting base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups that are removed by hydrogenolysis, such as the Cbz (carboxybenzyl) group. This orthogonality is crucial for the synthesis of branched or cyclic peptides, where side-chain functional groups need to be selectively deprotected for modification while the peptide backbone remains protected.

Use in the Synthesis of Peptide Therapeutics

Boc-protected amino acids are widely used in the synthesis of peptide-based drugs. The introduction of non-natural amino acids, such as β-amino acids, can enhance the therapeutic properties of peptides by increasing their resistance to enzymatic degradation, improving their pharmacokinetic profiles, and constraining their conformation to enhance receptor binding. Although specific peptide therapeutics containing a this compound moiety are not prominently reported, the general utility of Boc-protected β-amino acids suggests its potential as a building block in the development of novel peptide drugs.

Drug Discovery and Development

The structural attributes of this compound make it a valuable precursor in the discovery and development of new therapeutic agents beyond traditional peptides.

Scaffold Design in Medicinal Chemistry

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups can be built to create a library of compounds for screening. The versatility of this compound allows it to serve as such a scaffold. chemimpex.commdpi.com

The ability to use this compound and related β-amino acids as scaffolds is central to the development of targeted therapies. chemimpex.com By systematically modifying the side chains and other functional groups attached to the β-amino acid backbone, medicinal chemists can create molecules designed to interact with high specificity and efficacy at a particular biological target. acs.orgchemimpex.com This structure-based design approach has been successfully applied to create antagonists for integrin receptors, which are involved in processes like thrombosis and angiogenesis. acs.orgnih.gov In these designs, the β-amino acid unit serves to mimic a key residue (aspartate) of the natural binding sequence. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. nih.gov These studies involve synthesizing a series of related compounds and evaluating how specific structural changes affect their biological activity. The use of β-amino acids like this compound provides a robust platform for conducting SAR studies. acs.orgnih.gov

By incorporating this building block into a peptide or small molecule, researchers can systematically explore how changes in stereochemistry, side-chain functionality, and backbone conformation influence binding affinity and functional activity. acs.org For example, SAR studies on β-amino acid-containing integrin antagonists revealed that appending substituents to both the α and β positions of the β-amino acid unit led to potent activity. nih.gov Such detailed analyses help to identify the key pharmacophoric elements and guide the design of more potent and selective therapeutic agents. mdpi.com

Compound SeriesBiological TargetKey SAR FindingReference(s)
β-Amino Acid-Containing PeptidomimeticsIntegrin αIIbβ3Substituents on both α and β positions of the β-amino acid enhance antagonist potency. nih.gov
Antibacterial PeptidesBacterial MembranesHydrophobicity and cationicity are strongly correlated with antimicrobial activity. nih.govnih.gov
p53-hDM2 InhibitorshDM2 ProteinThe specific spatial orientation of Phe, Trp, and Leu side chain mimics is critical for binding affinity. nih.govrochester.edu

Role in the Synthesis of Biologically Active Molecules

Beyond its role in peptidomimetics, this compound is a valuable intermediate in the broader synthesis of diverse biologically active molecules. chemimpex.com The Boc-protecting group is stable under many reaction conditions but can be easily removed with mild acid, making it highly compatible with multi-step synthesis strategies. organic-chemistry.org

This versatility allows for its incorporation into a wide range of molecular architectures, including heterocyclic compounds and other complex natural product analogs. nih.govresearchgate.net Its unique structure allows for the modification of bioactive compounds to enhance their efficacy and selectivity in targeting specific biological pathways. chemimpex.com For example, Boc-protected amino acids are key starting materials in the synthesis of various drugs, including antibiotics and anticancer agents, highlighting their fundamental importance in pharmaceutical research and development.

γ-Aminobutyric Acid Transaminase Inactivators

γ-Aminobutyric acid transaminase (GABA-AT) is a critical enzyme in the central nervous system that degrades the inhibitory neurotransmitter GABA. nih.govnih.gov Inhibition of GABA-AT leads to increased GABA levels, which is a therapeutic strategy for treating conditions like epilepsy. nih.gov Mechanism-based inactivators are designed to be processed by the target enzyme, generating a reactive species that covalently modifies and inactivates the enzyme.

Various amino acid analogues have been explored as potential GABA-AT inactivators. nih.govresearchgate.netmdpi.com For instance, syntheses of (S)-5-substituted 4-aminopentanoic acids have been reported as a class of GABA-AT inactivators. acs.org The general strategy involves creating molecules that mimic the natural substrate but contain functionalities that, upon enzymatic turnover, lead to irreversible inhibition. This compound can serve as a scaffold in the design of such inactivators. Its pentanoic acid chain mimics the structure of GABA, while the amino group is essential for recognition by the enzyme. Modifications to the carbon backbone of the this compound structure can be made to introduce latent reactive groups that are unmasked within the enzyme's active site.

Opioid Agonist and Neurokinin-1 Antagonist Bivalent Ligands

Bivalent ligands are molecules designed to interact with two different receptor types simultaneously. The co-localization of opioid receptors and neurokinin-1 (NK1) receptors in pain-processing pathways has led to the development of ligands that act as an agonist at the opioid receptor and an antagonist at the NK1 receptor. nih.govnih.gov This dual action is hypothesized to produce enhanced analgesia with fewer side effects. nih.gov

These bivalent ligands typically consist of an opioid agonist pharmacophore and an NK1 antagonist pharmacophore, connected by a linker or spacer. nih.govnih.gov this compound is a suitable candidate to function as such a linker. The synthesis of these complex molecules involves the formation of amide bonds to connect the different components. The carboxylic acid end of this compound can be coupled to the amine-containing part of one pharmacophore. Subsequently, the Boc-protecting group on the nitrogen can be removed to reveal the amine, which is then coupled to the carboxylic acid-containing part of the second pharmacophore. The length and flexibility of the pentanoic acid chain can influence the ability of the two pharmacophores to bind to their respective receptors effectively.

General Organic Reactions

This compound can undergo a variety of organic reactions typical for N-protected β-amino acids. The reactivity is centered around the carboxylic acid group and the protected amine.

Oxidation Reactions

The N-Boc protected amino acid is generally stable to many oxidizing agents. However, specific oxidation reactions can be performed on related structures. For instance, N-Boc β-amino alcohols can be mildly oxidized to the corresponding aldehydes using reagents like manganese(IV) oxide without over-oxidation or loss of stereochemical integrity. researchgate.net While the parent compound is a carboxylic acid, derivatives could undergo such transformations. More vigorous oxidation can lead to the degradation of the carbon skeleton. Palladium-catalyzed allylic C-H oxidation has been used with N-Boc amines to synthesize oxazolidinones. acs.org Furthermore, certain oxidation methods can be employed to create unsaturated α,β-didehydro-α-amino acid residues from their saturated N-Boc protected precursors. nih.gov

Reduction Reactions

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding 3-(Boc-amino)pentan-1-ol. This transformation is a valuable synthetic step, providing access to β-amino alcohols which are important chiral building blocks. The reduction can be carried out using various reducing agents. A common method involves the activation of the carboxylic acid, for example, by forming a mixed anhydride, followed by reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.net This two-step procedure is often high-yielding and preserves the Boc protecting group and the stereocenter. researchgate.net Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective.

Reaction TypeReagent(s)Product
Carboxylic Acid Reduction1. Activation (e.g., with isobutyl chloroformate) 2. NaBH₄3-(Boc-amino)pentan-1-ol
Carboxylic Acid ReductionLiAlH₄3-(Boc-amino)pentan-1-ol

Nucleophilic Substitution Reactions

The carboxylic acid moiety of this compound is a primary site for nucleophilic acyl substitution reactions. libretexts.org These reactions allow for the formation of esters, amides, and other carboxylic acid derivatives. uomustansiriyah.edu.iq Direct reaction with a nucleophile is often difficult because the hydroxyl group is a poor leaving group. libretexts.org Therefore, the carbonyl group must first be activated.

Common activation methods include:

Conversion to an acid chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride, which readily reacts with nucleophiles like alcohols and amines. libretexts.org

Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, particularly in peptide synthesis, to facilitate the formation of amide bonds by activating the carboxylic acid. libretexts.orgrsc.org

Once activated, the acyl group can be attacked by various nucleophiles. For example, reaction with an alcohol (R'-OH) yields an ester, and reaction with an amine (R'R''NH) yields an amide. These reactions are fundamental to the use of this compound as a building block in the synthesis of larger molecules as described in the applications above. masterorganicchemistry.com

NucleophileActivating AgentProduct Class
Alcohol (R'-OH)SOCl₂, DCC, etc.Ester
Amine (R'R''NH)SOCl₂, DCC, EDC, etc.Amide
Carboxylate (R'COO⁻)SOCl₂Acid Anhydride

Structural Elucidation of 3 Boc Amino Pentanoic Acid Derivatives

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(Boc-amino)pentanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the molecular structure, including the carbon skeleton and the environment of each proton.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. For a compound like this compound, the spectrum would show characteristic signals for the protons of the ethyl group, the methine proton at the stereocenter (C3), the methylene (B1212753) protons adjacent to the carboxylic acid (C2), the protons of the Boc protecting group, and the amine proton.

Table 1: Representative ¹H NMR Data for a 3-(Boc-amino)alkanoic Acid Structure

Functional Group Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity
Boc Group (CH₃)₃C- ~1.45 Singlet
Amine -NH- ~4.9-5.1 Broad Singlet
Pentanoic Acid Backbone -CH(NHBoc)- ~4.0-4.2 Multiplet
Pentanoic Acid Backbone -CH₂COOH ~2.5-2.6 Doublet or Multiplet
Pentanoic Acid Backbone -CH₂CH₃ ~1.5-1.7 Multiplet

Note: Data is extrapolated from close structural analogs. Actual shifts may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances include the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, the methine carbon bearing the amino group, and the various methylene and methyl carbons.

Based on data for N-Boc-beta-alanine and related structures, the quaternary carbon of the Boc group typically appears around 79.5 ppm, while the methyl carbons of the Boc group resonate near 28.3 ppm google.com. The carbonyl of the Boc group is expected around 155-156 ppm, and the carboxylic acid carbonyl would appear further downfield, typically above 170 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Functional Group Carbon Assignment Expected Chemical Shift (δ) ppm
Carboxylic Acid -COOH ~172-176
Boc Group -C=O ~155-156
Boc Group -OC(CH₃)₃ ~79-81
Pentanoic Acid Backbone -CH(NHBoc)- ~45-50
Pentanoic Acid Backbone -CH₂COOH ~35-40
Pentanoic Acid Backbone -CH₂CH₃ ~25-30
Boc Group -C(CH₃)₃ ~28

Note: Data is extrapolated from spectral data of N-Boc-beta-alanine and other N-Boc protected amino acids. Actual shifts may vary.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the chemical environment of the nitrogen atom. For this compound, a single resonance would be expected for the nitrogen atom of the Boc-protected amine. The chemical shift of this nitrogen is influenced by the electron-withdrawing nature of the adjacent carbonyl group in the Boc moiety. In general, the nitrogen atoms of amides and carbamates are less sensitive to solvent effects than those of free amines. The chemical shift would be expected in the typical range for N-acylated aliphatic amines.

An HMQC spectrum would show direct, one-bond correlations between protons and the carbons they are attached to. For example, it would correlate the proton signal at ~4.1 ppm with the C3 carbon signal at ~45-50 ppm.

An HMBC spectrum reveals longer-range correlations, typically over two or three bonds (²J and ³J). This is crucial for establishing connectivity across quaternary carbons and carbonyl groups. Key expected correlations for this compound would include:

A three-bond correlation from the Boc methyl protons (~1.45 ppm) to the Boc carbonyl carbon (~155 ppm).

A two-bond correlation from the NH proton (~5.0 ppm) to the Boc carbonyl carbon.

A two-bond correlation from the C2 methylene protons (~2.5 ppm) to the carboxylic acid carbonyl carbon (~174 ppm).

Correlations between the C3 methine proton and the carbons of the ethyl group (C4 and C5) as well as the C2 carbon.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its carboxylic acid and N-Boc functional groups.

The carboxylic acid moiety is identified by a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹, which often overlaps with C-H stretching bands. The C=O stretch of the carboxylic acid gives a strong, sharp absorption between 1730 and 1700 cm⁻¹.

The N-Boc group also has characteristic absorptions. The N-H stretching vibration of the carbamate (B1207046) appears as a moderate band around 3400-3300 cm⁻¹. The C=O stretching of the carbamate (urethane) is a very strong band, typically found near 1700-1680 cm⁻¹. This peak may overlap with the carboxylic acid C=O stretch, potentially causing a broadened or asymmetric carbonyl absorption band. Other characteristic peaks for the Boc group include C-O stretches and bands associated with the tert-butyl group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 3300 - 2500 Strong, Very Broad
Amine (Boc) N-H stretch 3400 - 3300 Moderate
Alkane C-H stretch 2980 - 2850 Medium to Strong
Carboxylic Acid C=O stretch 1730 - 1700 Strong
Carbamate (Boc) C=O stretch 1700 - 1680 Strong
Amine (Boc) N-H bend 1540 - 1510 Moderate

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. For Boc-protected amino acids, including derivatives of this compound, mass spectrometry is instrumental in confirming their identity and purity.

For a related compound, tert-butoxycarbonyl-methamphetamine (t-Boc-MP), direct analysis in real time–time-of-flight-mass spectrometry (DART–TOF-MS) has been utilized for rapid and accurate detection. This approach allows for the identification of the protonated parent ion, providing a precise molecular weight. nih.gov In a similar vein, HRMS analysis of a peptide containing a Boc-protected lysine (B10760008) residue was used to identify the molecular ion and fragments, demonstrating the utility of this technique in complex systems.

The expected HRMS data for this compound would yield a precise mass for its molecular ion, which can be compared to the theoretical mass calculated from its chemical formula (C10H19NO4). This comparison would either confirm or refute the proposed structure with a high degree of confidence.

Table 1: Theoretical Mass Data for this compound

FormulaCalculated Monoisotopic Mass (Da)
C10H19NO4217.1314

This table presents the theoretical monoisotopic mass for the specified compound, which would be confirmed by HRMS analysis.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the separation, detection, and structural analysis of compounds in a mixture. In the context of this compound derivatives, HPLC-MS/MS would involve the chromatographic separation of the analyte followed by its fragmentation in the mass spectrometer to generate a characteristic fragmentation pattern.

While specific HPLC-MS/MS studies on this compound were not found, research on analogous Boc-protected β-amino acid-containing peptides provides insight into the expected fragmentation behavior. A study on the differentiation of Boc-α,β- and Boc-β,α-peptides using electrospray ionization (ESI) tandem mass spectrometry revealed characteristic fragmentation patterns. The collision-induced dissociation (CID) of the protonated molecules ([M+H]+) of these peptides showed that the loss of the Boc group is a common fragmentation pathway. For instance, the fragment ion [M + H - Boc + H]+ is a significant peak in the CID spectra. nih.gov

Furthermore, the study highlighted that the fragmentation patterns can be used to distinguish between isomers. For example, the loss of 2-methyl-prop-2-ene from the Boc group was found to be more pronounced for certain stereoisomers. nih.gov This suggests that HPLC-MS/MS could be a valuable tool for the stereochemical analysis of this compound derivatives.

Table 2: Expected Fragmentation Pathways for this compound Derivatives in MS/MS

Precursor IonFragmentation PathwayExpected Fragment Ion
[M+H]+Loss of the Boc group[M - C5H9O2 + H]+
[M+H]+Loss of isobutylene (B52900) from the Boc group[M - C4H8 + H]+
[M+H]+Loss of the entire tert-butyl group[M - C4H9 + H]+
[M+H]+Decarboxylation[M - CO2 + H]+

This table outlines the plausible fragmentation pathways for this compound under tandem mass spectrometry conditions, based on the behavior of similar Boc-protected compounds.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. nih.gov

For example, X-ray crystallographic data for various N-terminal tert-butoxycarbonyl (Boc) derivatives have been compiled and analyzed. researchgate.net This analysis reveals that the urethane (B1682113) group of Boc-derivatives exhibits distinct geometric parameters compared to a standard peptide bond. researchgate.net

To perform X-ray crystallography on a derivative of this compound, a high-quality single crystal is required. The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined. The final output includes precise atomic coordinates, bond lengths, and angles, which are typically deposited in a crystallographic database.

Table 3: General Crystallographic Parameters for Boc-Amino Acid Derivatives

ParameterTypical Value Range
Crystal SystemMonoclinic, Orthorhombic
Space GroupP21, P212121, etc.
Unit Cell DimensionsDependent on the specific molecule and crystal packing
Bond Lengths (C-N, C=O)Consistent with standard values for carbamates
Torsion Angles (ω)Often show deviation from planarity

This table provides a general overview of the types of crystallographic data obtained from X-ray diffraction studies of Boc-protected amino acids.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 3-(Boc-amino)pentanoic acid, the development of novel stereoselective synthetic pathways is a critical area of ongoing research. Current methodologies often rely on established but sometimes lengthy or hazardous procedures. nih.gov Future strategies are increasingly focused on catalytic asymmetric methods, which offer efficiency and high enantioselectivity. frontiersin.org

Promising approaches include the use of chiral catalysts, such as rhodium and ruthenium complexes, for the asymmetric hydrogenation of enamines. Additionally, organocatalysis presents a powerful tool for establishing the desired stereochemistry at the β-carbon. rsc.org For instance, proline-catalyzed additions to N-Boc-protected imines have shown excellent diastereoselectivity and enantioselectivity in the synthesis of related β-amino acids. The exploration of biocatalysis, employing enzymes to carry out stereospecific transformations, also holds significant promise for the green and efficient synthesis of enantiomerically pure this compound.

A comparative look at emerging stereoselective methods highlights a shift towards more sustainable and efficient processes.

Table 1: Comparison of Emerging Stereoselective Synthetic Strategies for β-Amino Acids

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Catalytic Asymmetric Hydrogenation Utilizes chiral metal catalysts (e.g., Rh, Ru) with chiral ligands.High enantioselectivity and efficiency.
Organocatalysis Employs small organic molecules as catalysts (e.g., proline).Metal-free, often milder reaction conditions.
Chiral Auxiliary-Mediated Synthesis Temporarily incorporates a chiral molecule to direct stereoselective reactions.Well-established and reliable for achieving high diastereoselectivity.
Biocatalysis Uses enzymes to perform stereospecific reactions.High selectivity, environmentally friendly conditions.

Expansion of Applications in Drug Design for Specific Therapeutic Targets

The incorporation of β-amino acids like this compound into peptide-based drugs, or peptidomimetics, is a rapidly growing field. nih.govresearchgate.netacs.org These modified peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and prolonged biological activity. nih.gov Future research will focus on leveraging these properties to design novel therapeutics for a range of specific targets.

Derivatives of 3-aminopentanoic acid have shown a wide array of pharmacological activities, making them attractive scaffolds for drug discovery. guidechem.com The ethyl group at the β-position can influence the conformational preferences of the resulting peptide, potentially leading to a better fit for specific biological receptors. nih.govwjarr.com Emerging research is directed at incorporating this compound into peptides targeting protein-protein interactions, which are implicated in numerous diseases, including cancer and autoimmune disorders. acs.org Furthermore, its use in the development of antimicrobial peptides is a promising avenue to combat the rise of multidrug-resistant pathogens. mdpi.com

Integration into Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads. nih.govresearchgate.net The integration of this compound into combinatorial libraries is a key future direction that will accelerate the discovery of its therapeutic potential. Solid-phase peptide synthesis (SPPS) is a well-suited methodology for this purpose, allowing for the systematic and automated construction of diverse peptide libraries. peptide.comwikipedia.orgbachem.com

By incorporating this compound into these libraries, researchers can explore a vast chemical space and identify peptides with high affinity and selectivity for specific biological targets. acs.orgtwistbioscience.com The unique structural constraints imparted by this β-amino acid can lead to the discovery of novel ligands for receptors and enzymes that are not accessible with libraries composed solely of α-amino acids. wjarr.com The development of efficient and reliable methods for the incorporation of this compound into automated synthesis platforms is crucial for realizing the full potential of this approach.

Exploration of Conformational Preferences and Their Biological Impact

The three-dimensional shape of a molecule is intimately linked to its biological activity. A critical area of future research for this compound is the detailed exploration of its conformational preferences and how these influence the structure and function of peptides in which it is incorporated. scirp.orgnih.govpnas.orgnih.gov The additional carbon atom in the backbone of β-amino acids provides greater conformational flexibility compared to their α-amino acid counterparts. nih.govscirp.org

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are powerful tools for investigating these conformational landscapes. scirp.orgmdpi.comresearchgate.net Studies on related β-amino acids have shown that they can induce stable secondary structures, such as helices and turns, in peptides. nih.gov Understanding how the ethyl group of this compound influences these secondary structures is a key research question. scirp.org A deeper understanding of its conformational biases will enable the rational design of peptidomimetics with precisely controlled three-dimensional structures, leading to enhanced biological activity and specificity. nih.govrsc.orgnih.gov

Table 2: Investigational Methods for Conformational Analysis

MethodInformation ProvidedRelevance to this compound
NMR Spectroscopy Provides detailed information about bond connectivities and spatial relationships between atoms in solution.Can determine the preferred solution-state conformation of the molecule and its influence on peptide structure. mdpi.comresearchgate.net
X-ray Crystallography Determines the precise three-dimensional structure of the molecule in the solid state.Provides a static picture of a low-energy conformation.
Computational Modeling Predicts low-energy conformations and conformational landscapes.Allows for the systematic exploration of possible shapes and their relative stabilities. scirp.orgnih.gov
Circular Dichroism (CD) Spectroscopy Provides information about the secondary structure of peptides.Can assess the impact of incorporating this compound on the overall fold of a peptide.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Boc-amino)pentanoic acid, and how do coupling agents influence reaction efficiency?

this compound is typically synthesized via Boc-protection of the amino group followed by carboxyl activation. A common method involves using Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS) as coupling agents to activate the carboxylic acid moiety for subsequent peptide bond formation . For example, in cephalosporin analogue synthesis, 5-(Boc-amino)pentanoic acid was coupled using DCC and DMAP, achieving high yields under mild conditions . Alternative methods include EDC/NHS chemistry , which minimizes racemization and is compatible with aqueous environments .

Q. How can researchers optimize purification of this compound intermediates?

Purification strategies depend on the synthetic step:

  • Boc-deprotection : Use acidolysis (e.g., trifluoroacetic acid, TFA) followed by neutralization and extraction .
  • Chromatography : Reverse-phase HPLC or silica gel chromatography effectively separates Boc-protected intermediates. For chiral purity, chiral HPLC (as in ) resolves enantiomers with >99% purity .
  • Recrystallization : Solvent systems like ethyl acetate/hexane yield high-purity crystals for Boc-protected derivatives .

Q. What analytical techniques validate the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm) and backbone structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C11_{11}H21_{21}NO4_4: calc. 232.1543) .
  • HPLC : Purity >95% is achievable using C18 columns with UV detection at 210 nm .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity in Boc-protected pentanoic acid derivatives?

Enantiomeric purity critically impacts receptor binding. For example, in GABAB_B receptor studies, the (R)-enantiomer of a baclofen homologue showed 50-fold higher activity than the (S)-enantiomer . Similarly, IDN-6556 (a pentanoic acid-based caspase inhibitor) exhibited liver-targeted efficacy dependent on stereochemical optimization . Chiral resolution via dynamic kinetic resolution or enzymatic catalysis is recommended for asymmetric synthesis .

Q. What strategies mitigate side reactions during Boc deprotection in complex systems?

  • Acid Selection : TFA (0.1–1 M in DCM) efficiently removes Boc groups without peptide backbone degradation .
  • Scavengers : Additives like triisopropylsilane (TIS) or water reduce carbocation side reactions .
  • Temperature Control : Deprotection at 0–4°C minimizes racemization in sensitive substrates .

Q. How can pharmacokinetic (PK) studies of this compound derivatives be designed to assess liver-targeted delivery?

  • In Vivo Models : Rat or mouse models (e.g., α-Fas-induced liver injury) evaluate hepatic uptake. IDN-6556 showed prolonged liver retention (Cmax_{max} = 2558 ng/g at 120 min) despite rapid systemic clearance (t1/2_{1/2} = 46–51 min) .
  • Bioavailability : Portal vein sampling distinguishes first-pass metabolism from systemic absorption. Oral administration of IDN-6556 yielded 3.7-fold higher liver concentrations than plasma .
  • Biliary Excretion : Bile duct cannulation quantifies intact drug excretion (51% after IV vs. 4.9% after oral dosing) .

Q. What computational tools predict the physicochemical properties of Boc-protected pentanoic acid derivatives?

  • TraPPE-UA Force Field : Simulates vapor-liquid equilibria and phase behavior for carboxylic acids, aiding in solubility prediction .
  • PubChem Data : Experimental LogP and pKa values (e.g., 3-hydroxybutanoic acid: LogP = 0.54) guide derivatization for improved membrane permeability .

Data Contradictions and Resolution

Q. Why do Boc-protected derivatives show variable coupling efficiencies in peptide synthesis?

Contradictions arise from steric hindrance and solvent polarity. For example:

  • DCC/DMAP in anhydrous DMF achieves >90% yield for linear peptides .
  • EDC/NHS in aqueous buffers is preferred for sterically hindered residues but may reduce yields by 10–15% .
    Recommendation : Pre-activate the carboxyl group and monitor via 1^1H NMR for imide byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.